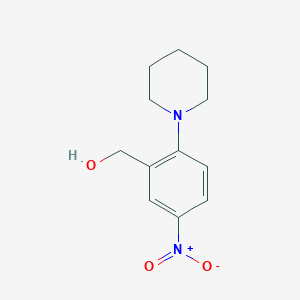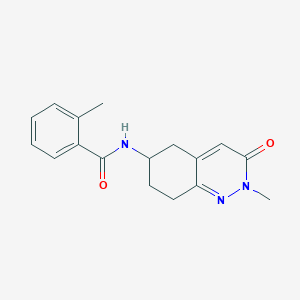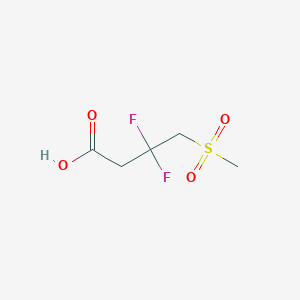![molecular formula C21H24N4O4 B2489743 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021092-26-1](/img/structure/B2489743.png)
6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds structurally related to 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione are of interest due to their diverse pharmacological properties and potential therapeutic applications. Research has been conducted on similar compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related pyrrolopyrimidine derivatives involves reactions between 1-aryl-4-aroyl-5-methoxycarbonyl-1H-pyrrole-2,3-diones and dihydroisoquinolines under reflux conditions, leading to complex heterocyclic compounds with potential analgesic activity (Denislamova et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this class often features multiple fused rings, including pyrrolo, pyrimidine, and dihydroquinoline moieties. These structures are characterized by their stability and the presence of functional groups that contribute to their biological activity. X-ray crystallography has been used to determine the crystalline and molecular structure of related compounds, providing insights into their conformation and potential interactions with biological targets (Khalturina et al., 2010).
Chemical Reactions and Properties
Compounds similar to the one participate in various chemical reactions, including heterocyclization and reactions with dinucleophiles, leading to the formation of new heterocyclic compounds with enhanced pharmacological profiles. These reactions are often influenced by the presence of specific substituents and the reactivity of the core heterocyclic structure (Mosti et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are critical for their formulation and therapeutic application. Research on related compounds has focused on optimizing these properties to enhance their biological availability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are fundamental to the pharmacological activity of these compounds. Studies have explored the stability of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, revealing their sensitivity to light and various chemical agents, which is crucial for their development as therapeutic agents (Muszalska et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
One study highlighted the synthesis of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines, demonstrating high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR). These compounds, including dihydroquinoline derivatives, showcased high specificity and potent bacterial DHFR inhibition, suggesting potential as antibacterial agents (Johnson et al., 1989).
Anticancer Agents
Another study focused on the synthesis of 2-aroylquinoline-5,8-diones, which exhibited significant anti-proliferative activity against cancer cell lines and potential as inhibitors of tubulin polymerization and heat shock protein 90 (HSP90). This research underscores the compound's relevance in developing anticancer therapies (Nepali et al., 2016).
Molecular Interactions
Research into the weak interactions in barbituric acid derivatives revealed steady intermolecular "sandwich" complexes, stabilized by weak hydrogen bonds and π–π stacking. This study provides insights into the structural dynamics and potential molecular applications of related compounds (Khrustalev et al., 2008).
Analgesic Activity
Compounds with structural similarities to the target molecule have been tested for their analgesic properties, highlighting the potential for developing new pain management therapies. One such study synthesized derivatives that exhibited notable analgesic activity (Denislamova et al., 2012).
Photophysical Properties
The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications demonstrated the compound's potential in developing novel colorimetric pH sensors and logic gates. This application is pivotal in various scientific and industrial processes (Yan et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)11-12-29-3)20(27)25-10-6-8-14-7-4-5-9-16(14)25/h4-5,7,9,13H,6,8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDSCJDCPBXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)N3CCCC4=CC=CC=C43)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)


![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)

![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)